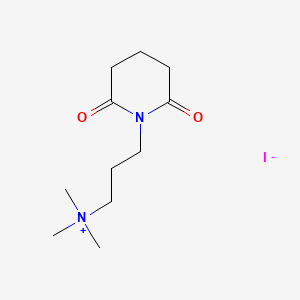
C11H21IN2O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the iodine atom in its structure makes it particularly interesting for various chemical and biological applications.
準備方法
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester involves several steps:
Starting Materials: The synthesis begins with piperazine and tert-butyl chloroformate.
Reaction with Iodoethyl Compound: The piperazine is reacted with an iodoethyl compound under controlled conditions to introduce the iodine atom.
Formation of the Ester: The final step involves the formation of the ester linkage with tert-butyl chloroformate.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: undergoes several types of chemical reactions:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form various oxidized products. Reduction reactions can also be performed to remove the iodine atom or reduce other functional groups in the molecule.
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through iodination reactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester involves its ability to interact with various molecular targets:
類似化合物との比較
1-Piperazinecarboxylic acid, 4-(2-iodoethyl)-, 1,1-dimethylethyl ester: can be compared with other similar compounds:
Similar Compounds: Compounds such as N-(1-Hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-2-iodoacetamide and other iodinated piperazine derivatives share similar structural features.
Uniqueness: The presence of the tert-butyl ester group and the specific positioning of the iodine atom make this compound unique. .
特性
分子式 |
C11H21IN2O2 |
|---|---|
分子量 |
340.20 g/mol |
IUPAC名 |
3-(2,6-dioxopiperidin-1-yl)propyl-trimethylazanium;iodide |
InChI |
InChI=1S/C11H21N2O2.HI/c1-13(2,3)9-5-8-12-10(14)6-4-7-11(12)15;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
JDCFGIBGMHLOOQ-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCN1C(=O)CCCC1=O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2,5-Dichloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)ethanone](/img/structure/B12631255.png)
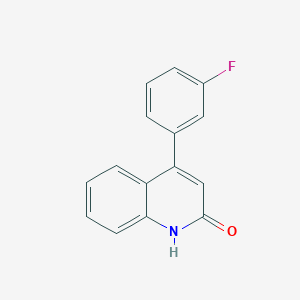
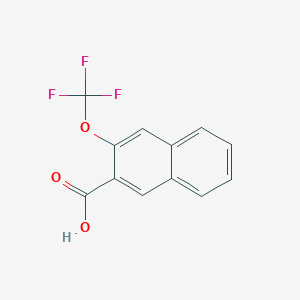
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-naphthalen-1-yl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12631274.png)
![9-(3-Bromo-4-chlorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B12631281.png)
![2,2'-Sulfanediylbis[1-(2-chlorophenyl)ethan-1-one]](/img/structure/B12631286.png)
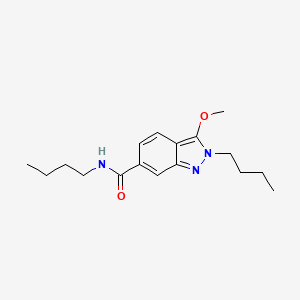
![N-(1-{(Propan-2-yl)[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12631295.png)
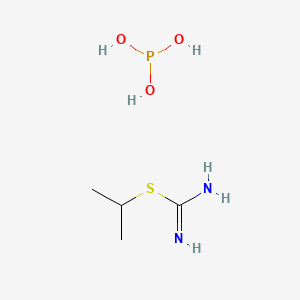

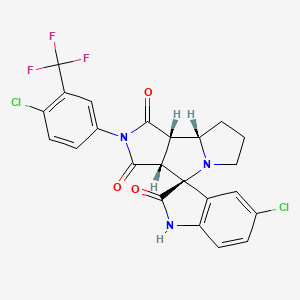


methanone](/img/structure/B12631333.png)
